molecular formula C9H9NO2 B032457 N-(3-acetylphenyl)formamide CAS No. 72801-78-6

N-(3-acetylphenyl)formamide

Cat. No. B032457
CAS RN: 72801-78-6
M. Wt: 163.17 g/mol
InChI Key: WOUIHWHNWKWHPT-UHFFFAOYSA-N
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Patent
US04654347

Procedure details

A 25 ml portion of acetic anhydride was cooled at 0° C. in an ice bath. A 12.5 ml portion of formic acid was added, the mixture was heated at 50° C. for 15 minutes then cooled to 0° C., giving 9.69 g of crude mixed formicacetic anhydride. This anhydride was reacted with 13.52 g of m-aminoacetophenone, 14.21 g of diisopropylethylamine and 800 ml of dichloromethane as described in Example 1, giving 13.27 g of N-(3-acetylphenyl)formamide, mp 100°-102° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13.52 g
Type
reactant
Reaction Step Four
Quantity
14.21 g
Type
reactant
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.[CH:8]([OH:10])=O.[NH2:11][C:12]1[CH:13]=[C:14]([C:18](=[O:20])[CH3:19])[CH:15]=[CH:16][CH:17]=1.C(N(C(C)C)CC)(C)C>ClCCl>[C:18]([C:14]1[CH:13]=[C:12]([NH:11][CH:8]=[O:10])[CH:17]=[CH:16][CH:15]=1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.52 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(C)=O
Name
Quantity
14.21 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
giving 9.69 g of crude

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C=CC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.